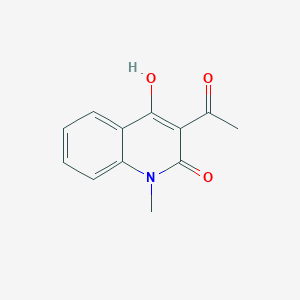

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

Description

Properties

IUPAC Name |

3-acetyl-4-hydroxy-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXLZSYWEVIMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715987 | |

| Record name | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817874 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54289-76-8 | |

| Record name | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a synthetically versatile heterocyclic compound built upon the privileged quinolin-2-one scaffold. This core structure is a fundamental component in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a β,β'-tricarbonyl system in 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex heterocyclic systems and a compound of significant interest in medicinal chemistry and drug discovery.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering insights for its application in research and development.

Physicochemical Properties

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a solid at room temperature with a melting point in the range of 143-145 °C.[3] Its molecular structure and physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [3] |

| Molar Mass | 217.22 g/mol | [3] |

| Melting Point | 143-145 °C | [3] |

| Boiling Point | 167-172 °C at 4-5 Torr | [3] |

| Appearance | Solid | N/A |

| Solubility | Soluble in ethanol | [3] |

Structural Elucidation and Spectroscopic Analysis

The structural integrity of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is confirmed through a combination of spectroscopic techniques that probe its unique electronic and vibrational states.

Tautomerism

A key feature of 3-acetyl-4-hydroxy-2-quinolinones is their existence in tautomeric forms.[2] The molecule can exist in at least four tautomeric structures, with semiempirical quantum calculations suggesting that the enol form is the most stable.[2] This keto-enol tautomerism is crucial to its reactivity, particularly the nucleophilicity of the acetyl group at the 3-position.[4] X-ray crystallographic analysis of the parent compound (3-acetyl-4-hydroxy-2(1H)-quinolinone) confirms a planar structure and the presence of a strong intramolecular hydrogen bond between the 4-hydroxyl group and the acetyl carbonyl oxygen.[2]

Tautomeric Equilibrium of 3-Acetyl-4-hydroxy-2-quinolinone

A simplified representation of the tautomeric forms of the 3-acetyl-4-hydroxy-2-quinolinone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR (DMSO-d₆):

-

δ 17.04 (s, 1H, OH): The downfield shift is indicative of a strongly deshielded proton involved in an intramolecular hydrogen bond.

-

δ 7.96 (dd, 1H, H-5): Doublet of doublets corresponding to the proton at position 5.

-

δ 7.78 (t, 1H, H-7): Triplet for the proton at position 7.

-

δ 7.50 (d, 1H, H-8): Doublet for the proton at position 8.

-

δ 7.30 (t, 1H, H-6): Triplet for the proton at position 6.

-

δ 3.52 (s, 3H, N-CH₃): A singlet corresponding to the methyl group attached to the nitrogen atom.

-

δ 2.79 (s, 3H, COCH₃): A singlet for the acetyl methyl protons.

¹³C NMR (DMSO-d₆):

-

δ 206.7 (C-9): Carbonyl carbon of the acetyl group.

-

δ 173.3 (C-4): Carbon at position 4, bonded to the hydroxyl group.

-

δ 160.6 (C-2): Carbonyl carbon of the quinolinone ring.

-

δ 141.6 (C-8a): Quaternary carbon at the ring junction.

-

δ 135.7 (C-7): Aromatic carbon at position 7.

-

δ 125.4 (C-5): Aromatic carbon at position 5.

-

δ 122.3 (C-6): Aromatic carbon at position 6.

-

δ 115.3 (C-4a): Quaternary carbon at the ring junction.

-

δ 114.4 (C-8): Aromatic carbon at position 8.

-

δ 105.7 (C-3): Carbon at position 3.

-

δ 31.3 (C-10): Methyl carbon of the acetyl group.

-

δ 28.9 (N-CH₃): Methyl carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3250 | O-H stretch (intramolecularly hydrogen-bonded) |

| 1658 | C=O stretch (acetyl carbonyl) |

| 1623 | C=O stretch (amide carbonyl) |

| 1598 | C=C stretch (aromatic) |

Mass Spectrometry

Proposed Mass Spectrometry Fragmentation of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

A diagram illustrating the likely fragmentation pathways in mass spectrometry.

Synthesis and Reactivity

The synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can be achieved through several routes, offering flexibility in starting materials and reaction conditions.

Synthetic Pathways

-

From N-methylaniline and Diethyl Malonate: This method involves the cyclocondensation of N-methylaniline with an excess of diethyl malonate, which serves as both a reactant and a solvent, followed by hydrolysis and decarboxylation.[6]

-

Via Dieckmann Cyclization: Acylation of methyl 2-(methylamino)benzoate with an acetoacetic ester derivative, followed by an intramolecular Dieckmann cyclization, yields the target compound.[3]

General Synthetic Scheme via Dieckmann Cyclization

A simplified workflow for the synthesis via Dieckmann cyclization.

Reactivity

The unique arrangement of functional groups in 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone allows for a diverse range of chemical transformations.

-

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions.

-

Reactions at the Acetyl Group: The acetyl group is a key site for various reactions, including:

-

Condensation Reactions: With aldehydes and other carbonyl compounds to form chalcones and other derivatives.

-

Halogenation: Bromination of the acetyl methyl group can be achieved using N-bromosuccinimide (NBS).[2]

-

Formation of Heterocycles: The acetyl group can be used as a building block for the synthesis of fused heterocyclic systems like pyrazoles and isoxazoles.[3]

-

-

Reactions at the Hydroxyl Group: The 4-hydroxyl group can undergo O-alkylation and O-acylation.

-

Reactions at the N-methyl Group: While the N-methyl group is generally stable, reactions involving this position are also possible.

Biological Activity and Therapeutic Potential

The quinolinone scaffold is a well-established pharmacophore in drug discovery. Derivatives of 4-hydroxy-2-quinolinone have demonstrated a broad range of biological activities.

-

Antimicrobial Activity: Many quinolone derivatives are known for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[7] While some 4-hydroxy-2-quinolone analogs show limited activity against common bacteria like S. aureus and E. coli, specific substitutions can lead to significant inhibitory activity.[8]

-

Anticancer Activity: The quinoline and quinolinone cores are present in several anticancer agents. Their mechanisms of action are varied and can include inducing apoptosis, inhibiting cell migration, and causing cell cycle arrest.

-

Other Activities: Various derivatives have also shown potential as anti-inflammatory, antioxidant, antiviral, and anticonvulsant agents.[1]

While extensive biological data for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is not widely published, the versatility of its scaffold suggests it is a promising starting point for the development of novel therapeutic agents. Further derivatization and biological screening are warranted to explore its full potential.

Experimental Protocols

Synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone via Dieckmann Cyclization

Materials:

-

Methyl 2-(methylamino)benzoate

-

Ethyl acetoacetate

-

Sodium metal

-

Anhydrous toluene

-

Hydrochloric acid (concentrated)

-

Ethanol

Procedure:

-

Preparation of the Acylation Substrate:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve methyl 2-(methylamino)benzoate in anhydrous toluene.

-

Add ethyl acetoacetate to the dropping funnel and add it dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

-

-

Dieckmann Cyclization:

-

To a freshly prepared solution of sodium ethoxide in ethanol (prepared by carefully dissolving sodium metal in anhydrous ethanol), add the crude acylation product from the previous step.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic.

-

The product will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.

-

Characterization:

-

Confirm the identity and purity of the product using NMR, IR, and melting point analysis as described in the "Structural Elucidation and Spectroscopic Analysis" section.

Conclusion

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a compound of significant interest due to its versatile chemical reactivity and its foundation on the pharmacologically important quinolinone scaffold. Its rich chemistry allows for the synthesis of a wide array of derivatives, making it a valuable building block in the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, spectroscopic data, synthesis, and reactivity, offering a solid foundation for researchers and drug development professionals working with this promising molecule. Further investigation into its specific biological activities is a promising avenue for future research.

References

-

ChemBK. 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE. [Link]

- Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.

- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.

- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

- Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry.

- (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.

- Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents... - ResearchGate.

- Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development. Benchchem.

- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 4. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone: Synthesis, Structure, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold in Modern Chemistry

The quinolinone moiety is a cornerstone in heterocyclic chemistry, representing a versatile scaffold found in numerous natural products and pharmacologically active compounds.[1] These nitrogen-containing heterocyclic structures are integral to the development of a wide array of therapeutic agents, including those with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Within this important class of compounds, 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone stands out as a key synthetic intermediate and a subject of significant academic and industrial interest. Its unique β,β'-tricarbonyl system imparts a rich and varied chemical reactivity, making it a valuable building block for the synthesis of more complex molecules and fused heterocyclic systems.[1] This guide provides a comprehensive overview of its nomenclature, structure, synthesis, and chemical behavior, offering insights for its application in research and drug discovery.

Part 1: Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific communication. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one

This name precisely describes the molecular architecture: a quinolin-2-one core, which is a bicyclic system composed of a benzene ring fused to a pyridin-2-one ring. The substituents are located at specific positions on this core: an acetyl group (-COCH₃) at position 3, a hydroxyl group (-OH) at position 4, and a methyl group (-CH₃) attached to the nitrogen atom at position 1. The "(1H)" indicates that the nitrogen at position 1 bears a hydrogen atom in the parent quinolinone structure, which is substituted by the methyl group in this case.

Chemical Structure

The two-dimensional structure of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is depicted below:

Caption: 2D structure of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.

Tautomerism and Structural Elucidation

A key feature of this molecule is the presence of a β,β'-tricarbonyl group, which allows for the existence of several tautomeric forms.[1][2] Quantum chemical calculations have been employed to determine the relative stabilities of these tautomers, with spectroscopic evidence from NMR and IR, as well as X-ray crystallography, confirming the predominant enol form.[1] The intramolecular hydrogen bonding between the hydroxyl group at position 4 and the acetyl carbonyl oxygen contributes significantly to the stability of this tautomer.[1]

Part 2: Synthesis and Methodologies

The synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can be achieved through several strategic pathways, often involving cyclization reactions as the key step. The choice of a particular synthetic route may depend on the availability of starting materials, desired yield, and scalability.

Synthesis from N-Substituted 4-Hydroxyquinolin-2-ones

A straightforward and common method involves the direct acetylation of 4-hydroxy-1-methyl-2(1H)-quinolone.[2] This electrophilic substitution reaction typically employs acetyl chloride in the presence of a base like pyridine or in conjunction with polyphosphoric acid (PPA) to facilitate the acylation at the C-3 position.[2]

Experimental Protocol: Acetylation of 4-hydroxy-1-methyl-2(1H)-quinolone

-

Dissolution: Dissolve 4-hydroxy-1-methyl-2(1H)-quinolone in a suitable solvent such as pyridine or acetic acid.

-

Acylating Agent Addition: Slowly add acetyl chloride to the solution while maintaining a controlled temperature. If using acetic acid, the addition of polyphosphoric acid is required.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete reaction.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.

Synthesis via Ring Opening of Pyranoquinolones

An alternative approach utilizes pyrano[3,2-c]quinoline derivatives as precursors.[2] The synthesis involves the ring-opening of these fused heterocyclic systems under basic conditions, followed by spontaneous decarboxylation to yield the target N-substituted 3-acetyl-4-hydroxyquinolin-2(1H)-ones.[2]

Synthesis from Anthranilic Acid Derivatives

A more classical approach begins with derivatives of anthranilic acid. For the N-methylated target molecule, methyl 2-(methylamino)benzoate can be acylated with trimethyl-1,3-dioxinone. The resulting acylation product then undergoes an intramolecular cyclization under basic conditions to furnish 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.[1]

A similar strategy involves the acylation of methyl anthranilate with ethyl acetoacetate, followed by a Dieckmann intramolecular cyclization of the intermediate anilide to form the quinolinone ring system.[1][2]

Synthesis from 2-Methyl-3,1-benzoxazin-4-one

This two-step synthesis commences with the C-acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate.[1][2] The resulting intermediate then undergoes cyclization in a basic medium, such as aqueous sodium carbonate, at room temperature to yield the final product.[1][2]

Synthetic Workflow Overview

Caption: Synthetic pathways to 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.

Part 3: Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is dominated by the interplay of its functional groups: the enolized β-dicarbonyl system and the lactam moiety. This arrangement provides multiple reactive sites for both electrophilic and nucleophilic attacks.

Electrophilic Substitution Reactions

The quinolinone ring can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. More significantly, the acetyl group's methyl protons are acidic and can be deprotonated to form an enolate, which can then react with electrophiles.

-

Halogenation: Bromination of the acetyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or with bromine in acetic acid, yielding the 3-(bromoacetyl) derivative.[1] This bromo-derivative is a versatile intermediate for the synthesis of various heterocyclic systems.[1]

-

Vilsmeier-Haack Reaction: Reaction with the Vilsmeier reagent (a mixture of DMF and POCl₃) can lead to formylation at the methyl group of the acetyl moiety, which can subsequently cyclize to form pyrano[3,2-c]quinoline derivatives.[1]

-

Alkylation: While N-alkylation is already accomplished with the methyl group at position 1, O-alkylation at the 4-hydroxy position can be achieved under specific conditions, leading to 4-alkoxy derivatives.[1]

Nucleophilic Reactions and Condensations

The carbonyl group of the acetyl moiety is a primary site for nucleophilic attack and condensation reactions.

-

Reaction with Amines and Hydrazines: Condensation with various amines and hydrazines readily forms the corresponding enamines and hydrazones.[1] These products can serve as precursors for the synthesis of fused heterocyclic systems such as pyrazolo[4,3-c]quinolines.[1]

-

Claisen-Schmidt Condensation: The acetyl group can participate in Claisen-Schmidt condensations with aromatic aldehydes to form α,β-unsaturated ketones (chalcone analogues).[1] These chalcones are valuable intermediates for the synthesis of pyrazolines and other heterocyclic compounds.[3]

-

Reaction with Hydroxylamine: The reaction with hydroxylamine can yield either an oxime or a cyclized isoxazole derivative, depending on the reaction conditions.[1]

Part 4: Spectroscopic Characterization

The structure of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone and its derivatives is routinely confirmed using a combination of spectroscopic techniques.

| Spectroscopic Technique | Characteristic Data for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone |

| ¹H NMR (DMSO-d₆) | δ (ppm): 2.79 (s, 3H, COCH₃), 3.52 (s, 3H, N-CH₃), 7.30 (t, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H), 7.96 (dd, 1H, Ar-H), 17.04 (s, 1H, OH).[1] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 28.9 (N-CH₃), 31.3 (COCH₃), 105.7 (C-3), 114.4 (Ar-C), 115.3 (Ar-C), 122.3 (Ar-C), 125.4 (Ar-C), 135.7 (Ar-C), 141.6 (Ar-C), 160.6 (C-2), 173.3 (C-4), 206.7 (C=O, acetyl).[1] |

| IR (KBr, cm⁻¹) | ν: 3250 (OH), 1658 (C=O, acetyl), 1623 (C=O, amide), 1598 (C=C).[1] |

Part 5: Applications in Research and Drug Development

While 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone itself is primarily a synthetic intermediate, the broader class of 3-acyl-4-hydroxyquinolin-2(1H)-ones has demonstrated significant biological activities. They are known to act as systemically active anticonvulsants by antagonizing the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex.[4]

The versatile reactivity of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone allows for the generation of compound libraries with diverse functionalities. For instance, the synthesis of quinolinone–pyrazoline hybrids has been explored for their antioxidant and anti-inflammatory properties.[3] Furthermore, the quinolinone scaffold is a key component in compounds investigated for their potential as antimicrobial and antitumor agents.[1][3] Its ability to form metal complexes also opens up applications in areas such as fluorescence sensing and catalysis.[1][5]

The logical progression from this core molecule to a diverse range of biologically active compounds is illustrated below.

Caption: From a core molecule to diverse biological applications.

Conclusion

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a synthetically valuable molecule with a rich chemical profile. Its straightforward synthesis from readily available starting materials, combined with its diverse reactivity, makes it an important platform for the development of novel heterocyclic compounds. The established biological significance of the quinolinone scaffold, particularly in the context of neurological disorders and infectious diseases, ensures that this compound and its derivatives will continue to be of great interest to the scientific community, especially those in the field of medicinal chemistry and drug discovery.

References

-

Qadir, K. M., Hussein, H. Y., Aziz, M. Y., Ayoob, M. M., & Hawaiz, F. E. (2025). Synthesis, molecular docking study and antibacterial activity of new pyrazoline derivatives. B CHEM SOC ETHIOPIA. [Link]

-

Various Authors. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

-

Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

-

Various Authors. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ScienceDirect. [Link]

-

Leeson, P. D., et al. (1992). 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

The Quinolinone Core: A Journey from Obscurity to Therapeutic Prominence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, a bicyclic heterocyclic system, has traversed a remarkable path from its initial synthesis in the late 19th century to its current status as a cornerstone in modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of quinolinone compounds, designed for professionals in drug development and chemical research. We will delve into the foundational synthetic methodologies, trace the evolution of these compounds into potent therapeutic agents, and dissect their mechanisms of action in key disease areas. Particular emphasis is placed on their roles as broad-spectrum antibacterial agents and as targeted anticancer therapies. This document aims to be a definitive resource, integrating historical context with contemporary scientific insights, detailed experimental protocols, and a thorough examination of structure-activity relationships.

The Genesis of a Privileged Scaffold: Early Discoveries and Foundational Syntheses

The story of quinolinones begins not with the quinolinone itself, but with its parent heterocycle, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar, naming it "leukol".[1] A few years later, in 1842, Charles Gerhardt obtained the same compound through the distillation of the alkaloid quinine, which he named "Chinoilin" or "Chinolein".[1] It was August Hoffmann who later recognized that these two substances were identical.[1]

The first synthesis of the quinolinone core is credited to Rudolf Camps in 1899.[2] His work demonstrated that the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones could yield hydroxyquinolines, which exist in tautomeric equilibrium with their quinolinone forms.[2] This reaction, now known as the Camps cyclization, provided the first rational entry into this class of compounds and laid the groundwork for future exploration.

Classical Synthetic Strategies: The Pillars of Quinolinone Chemistry

Several classical named reactions have been instrumental in the synthesis of the quinolinone and quinoline core, each offering a unique approach to constructing the bicyclic system. Understanding these foundational methods is crucial for appreciating the evolution of synthetic strategies.

-

Camps Cyclization (1899): This reaction involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to form a mixture of 2-hydroxy and 4-hydroxyquinolines (quinolin-2-ones and quinolin-4-ones). The regioselectivity of the cyclization is influenced by the reaction conditions and the nature of the substituents.[2] Strong bases tend to favor the formation of quinolin-4-ones.

-

Friedländer Synthesis (1882): Paul Friedländer reported the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to afford a quinoline.[3] This method is highly versatile and has been widely used for the synthesis of a variety of substituted quinolines.

-

Knorr Quinoline Synthesis (1886): Ludwig Knorr developed a method involving the cyclization of β-ketoanilides using a strong acid, typically sulfuric acid, to produce 2-hydroxyquinolines (quinolin-2-ones).[4] The reaction proceeds via an electrophilic attack of the aniline ring onto the enol or enol-like intermediate of the β-ketoanilide.

These classical methods, while historically significant, often require harsh reaction conditions and can suffer from limited substrate scope and regioselectivity.

The Antibacterial Revolution: The Rise of the Quinolones

For several decades following their initial synthesis, quinolinones remained largely a chemical curiosity. Their therapeutic potential was not realized until the early 1960s with the serendipitous discovery of the first quinolone antibiotic, nalidixic acid.[5][6] Discovered by George Lesher and his team as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid, a naphthyridine derivative, exhibited modest activity against Gram-negative bacteria and was introduced for the treatment of urinary tract infections in 1962.[5][6][7]

This discovery sparked intense interest in the quinolone scaffold and led to extensive structure-activity relationship (SAR) studies. A pivotal breakthrough occurred in the 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[8] This modification dramatically enhanced the antibacterial activity and broadened the spectrum to include Gram-positive bacteria, giving rise to the highly successful class of fluoroquinolone antibiotics.[8][9] Norfloxacin, patented in 1978, was the first of this new generation to be developed.[7]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication and the relaxation of positive supercoils that accumulate ahead of the replication fork.[11][12] In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[13]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[11] In many Gram-positive bacteria, topoisomerase IV is the main target.[13]

The fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[14][15] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[13][14]

Structure-Activity Relationship (SAR) of Fluoroquinolones

The extensive research into fluoroquinolones has led to a well-defined SAR, providing a roadmap for the design of new and improved derivatives.

| Position | Substituent | Impact on Activity |

| N-1 | Small alkyl or cycloalkyl groups (e.g., ethyl, cyclopropyl) | Essential for antibacterial activity. Cyclopropyl often confers the highest potency. |

| C-3 | Carboxylic acid | Crucial for binding to DNA gyrase and topoisomerase IV. |

| C-4 | Carbonyl group | Essential for antibacterial activity. |

| C-6 | Fluorine atom | Significantly enhances antibacterial activity and cell penetration. |

| C-7 | Piperazine or similar heterocyclic ring | Modulates the spectrum of activity and pharmacokinetic properties. |

| C-8 | Halogen or methoxy group | Can influence activity and reduce the emergence of resistance. |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay is a fundamental tool for evaluating the inhibitory potential of compounds against DNA gyrase.

Objective: To determine the concentration of a test compound required to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase by 50% (IC50).

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA (substrate)

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution/loading dye (e.g., 3% SDS, 30% Ficoll, 0.6 mg/mL bromophenol blue, 60 mM EDTA)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Chloroform/isoamyl alcohol (24:1)

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into pre-chilled microcentrifuge tubes.

-

Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Dilute the DNA gyrase in dilution buffer and add it to all tubes except the negative control to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye, followed by the addition of chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.

-

Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The relaxed plasmid DNA will migrate slower than the supercoiled DNA. Quantify the intensity of the supercoiled DNA band for each compound concentration to determine the IC50 value.

A New Frontier in Oncology: Quinolinones as Anticancer Agents

The versatility of the quinolinone scaffold has enabled its exploration in therapeutic areas beyond infectious diseases. In recent years, quinolinone derivatives have emerged as a promising class of anticancer agents, with several compounds now approved for clinical use.[1][16] Their mechanisms of action in oncology are diverse and often involve the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.[1][16][17]

Targeting Key Oncogenic Drivers

Unlike the relatively focused mechanism of antibacterial quinolones, anticancer quinolinones engage a broader range of molecular targets.

-

Tyrosine Kinase Inhibition: Many quinolinone-based anticancer drugs function as tyrosine kinase inhibitors (TKIs). They target specific receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, such as VEGFR, MET, ABL, and SRC.[18][19] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.

-

Topoisomerase Inhibition: Similar to their antibacterial counterparts, some anticancer quinolinone derivatives can also inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in cancer cells.[16][17]

-

Other Mechanisms: Other reported anticancer mechanisms for quinolinone derivatives include the inhibition of tubulin polymerization, induction of apoptosis through various pathways, and cell cycle arrest.[1][20]

Case Studies: Approved Quinolinone-Based Anticancer Drugs

-

Bosutinib (Bosulif®): An approved treatment for chronic myeloid leukemia (CML), bosutinib is a dual inhibitor of the BCR-ABL and Src family kinases.[14][19] The BCR-ABL fusion protein is the hallmark of Philadelphia chromosome-positive CML and drives uncontrolled cell proliferation. By inhibiting both BCR-ABL and Src, bosutinib effectively shuts down these oncogenic signals.[19][21]

-

Cabozantinib (Cabometyx®): This multi-kinase inhibitor targets several RTKs, including MET, VEGFR2, and RET.[13][22] It is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer. Its ability to simultaneously inhibit multiple pathways involved in tumor growth, angiogenesis, and metastasis contributes to its broad antitumor activity.[23][24]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound.[7][25]

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (solvent only) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Modern Synthetic Methodologies: Efficiency and Diversity

While the classical syntheses of quinolinones are historically important, modern organic synthesis has focused on developing more efficient, versatile, and environmentally friendly methods. These include one-pot reactions, multicomponent reactions, and the use of novel catalytic systems.[2][9][15][16]

One-Pot Synthesis of Functionalized Quinolines

One-pot syntheses offer significant advantages in terms of reduced reaction time, simplified purification, and increased overall yield. A modern approach to the Friedländer synthesis, for example, can be carried out in a one-pot fashion using a graphene oxide carbocatalyst.[3][26]

Experimental Protocol: One-Pot Graphene Oxide-Catalyzed Friedländer Synthesis of a Functionalized Quinoline

Objective: To synthesize a functionalized quinoline derivative from an o-aminoaryl ketone and a carbonyl compound in a one-pot reaction using graphene oxide as a recyclable catalyst.

Materials:

-

2-Aminoaryl ketone (e.g., 2-aminoacetophenone)

-

Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)

-

Graphene oxide

-

Methanol

-

Reaction vessel suitable for heating

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) supplies

-

Apparatus for filtration and solvent evaporation

Procedure:

-

Reaction Setup: To a solution of the 2-aminoaryl ketone in methanol, add the carbonyl compound and a catalytic amount of graphene oxide.

-

Reaction: Stir the mixture at 70°C and monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The graphene oxide catalyst can be recovered by centrifugation or filtration.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the pure functionalized quinoline.

Conclusion and Future Perspectives

The journey of quinolinone compounds from their discovery in the 19th century to their current role as indispensable therapeutic agents is a testament to the power of chemical synthesis and medicinal chemistry. The quinolinone core has proven to be a remarkably versatile scaffold, giving rise to life-saving antibacterial and anticancer drugs.

The future of quinolinone research is bright. The development of novel synthetic methodologies will continue to provide access to a wider range of derivatives with tailored properties. In the realm of infectious diseases, the challenge of antimicrobial resistance will drive the design of new quinolones that can evade existing resistance mechanisms. In oncology, a deeper understanding of cancer biology will enable the development of more selective and potent quinolinone-based inhibitors that target specific oncogenic pathways. The exploration of quinolinone hybrids, which combine the quinolinone core with other pharmacophores, holds promise for the creation of multi-targeted agents with enhanced efficacy and reduced side effects.[27] As our knowledge of chemistry and biology expands, the quinolinone scaffold is poised to remain a central player in the quest for new and improved medicines.

References

-

[The history of the development and changes of quinolone antibacterial agents] - PubMed]([Link])

Sources

- 1. bosulif.pfizerpro.com [bosulif.pfizerpro.com]

- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Bosutinib - Wikipedia [en.wikipedia.org]

- 15. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes | IITBombay [rnd.iitb.ac.in]

- 16. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 21. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 22. cabometyxhcp.com [cabometyxhcp.com]

- 23. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. broadpharm.com [broadpharm.com]

- 26. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigation of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone in Anticancer Research

Introduction: The Therapeutic Potential of Quinolinone Scaffolds

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antibacterial, antiviral, and notably, anticancer effects.[1][2][3] The unique electronic and structural features of the quinolinone ring system allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles.[1][4] Among these, 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone (AHMQ) and its derivatives are emerging as a promising class of molecules for anticancer drug development.[1][5] Recent studies have demonstrated the cytotoxic potential of AHMQ derivatives against various cancer cell lines, such as human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB).[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing AHMQ in anticancer research, detailing its potential mechanisms of action and providing robust protocols for its investigation.

Hypothesized Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Inhibition

While the precise anticancer mechanism of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is an active area of investigation, the broader class of quinolone compounds is known to exert its effects through the inhibition of type II topoisomerases (DNA gyrase and topoisomerase IV in bacteria).[6][7] In eukaryotic cells, the analogous enzymes are topoisomerase I and II. Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[8][9]

Based on the known activities of quinolinone derivatives, we hypothesize that AHMQ may exert its anticancer effects through one or more of the following mechanisms:

-

Induction of Apoptosis: By causing DNA damage or other cellular stress, AHMQ may trigger the intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: The compound could halt the progression of the cell cycle at critical checkpoints (e.g., G2/M phase) to prevent the proliferation of cancerous cells.[8]

-

Inhibition of Angiogenesis: While not directly investigated for this specific compound, other quinoline derivatives have shown anti-angiogenic properties.[2]

This application note will provide detailed protocols to investigate these hypothesized mechanisms.

Experimental Workflows for Assessing Anticancer Activity

A systematic evaluation of a novel anticancer agent involves a tiered approach, starting with in vitro assays to determine cytotoxicity and elucidate the mechanism of action, followed by in vivo studies to assess efficacy and safety in a living organism.

Caption: A streamlined workflow for the preclinical evaluation of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.

Part 1: In Vitro Cytotoxicity and Viability Assays

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and anti-proliferative effects on cancer cell lines. The MTT and XTT assays are reliable, colorimetric methods for this purpose.[10][11]

Principle of MTT and XTT Assays

These assays measure the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11][12]

Protocol: MTT Cell Viability Assay

This protocol is a widely used method for assessing cell viability and is instrumental in drug screening.[13]

Materials:

-

Cancer cell line of interest (e.g., HepG2, KB)

-

Complete cell culture medium

-

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone (AHMQ) stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of AHMQ in complete medium. Remove the old medium from the wells and add 100 µL of the AHMQ dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest AHMQ concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14][15]

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

| Concentration of AHMQ (µM) | Absorbance (570 nm) | % Viability |

| 0 (Vehicle Control) | 1.25 | 100 |

| 1 | 1.10 | 88 |

| 5 | 0.85 | 68 |

| 10 | 0.63 | 50.4 |

| 25 | 0.35 | 28 |

| 50 | 0.15 | 12 |

Note: The XTT assay follows a similar principle but the formazan product is water-soluble, eliminating the need for a solubilization step.[16]

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of AHMQ is established, the next critical step is to investigate the underlying mechanism of cell death.

Apoptosis Detection by Annexin V Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[17] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[18]

Principle: Fluorochrome-conjugated Annexin V is used to label apoptotic cells. Propidium Iodide (PI), a fluorescent DNA intercalating agent that is impermeant to live and early apoptotic cells, is used as a counterstain to differentiate necrotic or late apoptotic cells.

Caption: Differentiation of cell populations using Annexin V and Propidium Iodide staining.

Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

-

Cells treated with AHMQ at the IC50 concentration for a specified time.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Harvest both adherent and suspension cells after treatment. Centrifuge and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]

Cell Cycle Analysis

Many anticancer agents exert their effects by inducing cell cycle arrest, thereby inhibiting tumor cell proliferation.[2] Flow cytometry with DNA staining dyes like Propidium Iodide (PI) is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21]

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.[21]

Protocol: PI Staining for Cell Cycle Analysis

Materials:

-

Cells treated with AHMQ.

-

Cold 70% ethanol.

-

PBS.

-

PI staining solution (containing PI and RNase A).

-

Flow cytometer.

Procedure:

-

Cell Fixation: Harvest and wash the cells with PBS. Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22] Incubate at -20°C for at least 2 hours.[22]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

-

Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.[23]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.[24]

| Cell Cycle Phase | DNA Content | Expected PI Fluorescence |

| G0/G1 | 2n | Low |

| S | 2n to 4n | Intermediate |

| G2/M | 4n | High |

Part 3: In Vivo Efficacy Assessment

Promising results from in vitro studies should be validated in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for evaluating the efficacy of anticancer drugs.[25][26][27]

Principle of Xenograft Models

Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they can grow and form tumors.[25][26] The effect of the test compound on tumor growth can then be monitored over time.

Protocol: Subcutaneous Xenograft Model

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Human cancer cell line that showed sensitivity to AHMQ in vitro.

-

Matrigel (optional, to enhance tumor formation).

-

AHMQ formulated for in vivo administration.

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or a mixture with Matrigel) into the flank of the mice.[25]

-

Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer AHMQ to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

This application note provides a comprehensive framework for the preclinical evaluation of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone as a potential anticancer agent. The detailed protocols for in vitro and in vivo assays will enable researchers to systematically investigate its cytotoxic effects and elucidate its mechanism of action. Future studies could explore the synthesis and screening of AHMQ derivatives to improve potency and drug-like properties, as well as investigate its efficacy in combination with existing chemotherapeutic agents. The quinolinone scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of compounds like AHMQ is crucial for advancing the field of oncology drug discovery.

References

-

Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents... - ResearchGate. Available at: [Link]

-

Potential mechanism of quinolones action on cancer cells. Changes in... - ResearchGate. Available at: [Link]

-

Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]

-

(PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]

-

Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking - ResearchGate. Available at: [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available at: [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - Bio-protocol. Available at: [Link]

-

Mechanism of Quinolone Action and Resistance - PMC - NIH. Available at: [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - NIH. Available at: [Link]

-

Bioassays for anticancer activities - PubMed. Available at: [Link]

-

Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - SciRP.org. Available at: [Link]

-

Cell Cycle Analysis. Available at: [Link]

-

(PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. Available at: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

-

Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - Frontiers. Available at: [Link]

-

A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC - NIH. Available at: [Link]

-

Annexin V-Dye Apoptosis Assay - G-Biosciences. Available at: [Link]

-

An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. Available at: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available at: [Link]

-

Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

-

Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC. Available at: [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. Available at: [Link]

-

Review on recent development of quinoline for anticancer activities. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - MDPI. Available at: [Link]

-

Mechanism of action of and resistance to quinolones - PMC - NIH. Available at: [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - MDPI. Available at: [Link]

-

The Annexin V Apoptosis Assay. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]

-

Cell Cycle Tutorial Contents. Available at: [Link]

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. mdpi.com [mdpi.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. kumc.edu [kumc.edu]

- 21. 流式细胞术检测细胞周期-细胞周期流式结果分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

Strategic Purification of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone from Complex Reaction Mixtures

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, a valuable heterocyclic scaffold in medicinal chemistry, often results in a crude product contaminated with starting materials, reagents, and side-products. Achieving high purity is critical for subsequent synthetic steps and biological screening. This application note provides a detailed guide for the purification of the title compound from a typical reaction mixture. We will explore the underlying principles and provide step-by-step protocols for two primary purification techniques: recrystallization and silica gel column chromatography. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction: The Purification Challenge

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a key intermediate in the synthesis of more complex bioactive molecules.[1] Its preparation, commonly achieved through methods like the acetylation of 4-hydroxy-1-methyl-2(1H)-quinolone or intramolecular cyclization reactions, invariably produces a mixture of the desired product and various impurities.[1] The structural similarity between the target compound and potential by-products, such as unreacted starting materials or isomers, necessitates a robust and systematic purification strategy. This guide is designed to provide both the theoretical foundation and practical protocols to achieve high purity of this quinolinone derivative.

Understanding the Reaction Mixture

A successful purification strategy begins with understanding the components of the crude mixture. The primary impurities are dictated by the synthetic route employed.

-

Common Synthesis Route: A prevalent method is the direct acetylation of 4-hydroxy-1-methyl-2(1H)-quinolone.[1]

-

Target Compound: 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. It exists in tautomeric forms, which can influence its solubility and interaction with stationary phases.[2]

-

Potential Impurities:

-

Unreacted Starting Material: 4-hydroxy-1-methyl-2(1H)-quinolone is a common, and often major, impurity.

-

Reagents: Excess acetylating agents (e.g., acetic anhydride, acetyl chloride) and their hydrolysis products (e.g., acetic acid).

-

Catalysts: Acids or bases used to promote the reaction.

-

Side-Products: O-acylated isomers or products of over-acetylation.

-

Solvents: Residual solvents from the reaction and initial workup.

-

The polarity differences between the acetylated product and the unreacted quinolone are the primary basis for their separation.

Strategic Approach to Purification

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A multi-step approach, starting with a bulk purification technique followed by a high-resolution method, is often the most effective.

Sources

Accelerated Synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone via Microwave Irradiation: A Modern Protocol

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a detailed, field-proven protocol for the synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, a valuable scaffold in medicinal chemistry. We move beyond traditional, time-consuming thermal methods to leverage the efficiency of Microwave-Assisted Organic Synthesis (MAOS). This guide explains the causal science behind the protocol, offering insights into reaction mechanisms and parameter optimization. The result is a robust, reproducible, and significantly accelerated pathway to this key chemical intermediate, designed for implementation in modern research and development laboratories.

Introduction: The Strategic Importance of Quinolinones and MAOS

The quinolinone core is a privileged scaffold in pharmaceutical science, forming the structural basis for a wide array of therapeutic agents.[1] These nitrogen-containing heterocyclic compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2] Specifically, 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a critical building block. Its unique arrangement of electrophilic and nucleophilic centers makes it an ideal precursor for the development of more complex, fused heterocyclic systems and novel drug candidates.[2][3]

Conventional methods for synthesizing quinolinones, such as the Gould-Jacobs or Conrad-Limpach reactions, often require high temperatures and prolonged reaction times, sometimes spanning several hours to days.[4][5] Such lengthy processes can lead to byproduct formation and are energetically inefficient.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules.[6][7] This leads to a rapid increase in temperature and dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[7] The key advantages of MAOS include:

-

Reaction Rate Acceleration: Drastically reduced reaction times.[8]

-

Higher Yields: Improved efficiency and reduced degradation of products.[6]

-

Enhanced Purity: Cleaner reaction profiles with fewer side products.

-

Green Chemistry: Lower energy consumption and potential for solvent-free reactions.[8][6]

This guide details a validated MAOS protocol for synthesizing 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, providing researchers with a superior alternative to classical methods.

Reaction Principle and Mechanism

The synthesis proceeds via a thermal cyclocondensation reaction. The strategy involves the reaction of N-methylaniline with diethyl 2-acetylmalonate, which serves as the source for the acetyl group and the remaining carbons of the heterocyclic ring. The reaction is typically performed in a high-boiling, microwave-absorbent solvent like diphenyl ether to achieve the necessary temperature for cyclization.

The proposed mechanism involves two key stages:

-

Initial Condensation: The nucleophilic N-methylaniline attacks one of the ester carbonyls of diethyl 2-acetylmalonate. This is followed by the elimination of ethanol to form an intermediate anilide.

-

Intramolecular Cyclization (Conrad-Limpach-Knorr Type): Under high heat provided by microwave irradiation, the anilide intermediate undergoes an intramolecular cyclization. The aryl ring attacks the second ester carbonyl, leading to the formation of the quinolinone ring system after another molecule of ethanol is eliminated. The high temperature facilitates this key C-C bond-forming step.

Microwave energy is crucial here as it efficiently overcomes the activation energy barrier for the cyclization step, a process that is sluggish under conventional heating.

Caption: Proposed mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is optimized for a dedicated microwave synthesis reactor. Users should consult their instrument's manual for specific operational details.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier |

| N-Methylaniline | ≥98% | Sigma-Aldrich |

| Diethyl 2-acetylmalonate | ≥97% | TCI Chemicals |

| Diphenyl ether | 99% | Alfa Aesar |

| Ethanol | Reagent Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 37% | VWR |

| Celite® | --- | MilliporeSigma |

| Equipment | Description |

| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator |

| 10 mL Microwave Reaction Vial | With snap cap and stir bar |

| Rotary Evaporator | Standard laboratory model |

| Büchner Funnel & Flask | For vacuum filtration |

| Glassware | Beakers, Erlenmeyer flasks |

| Analytical Instruments | NMR, MS, FT-IR, Melting Point Apparatus |

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine N-methylaniline (1.07 g, 10 mmol) and diethyl 2-acetylmalonate (2.16 g, 10 mmol).

-

Solvent Addition: Add diphenyl ether (3 mL) to the vial. The solvent facilitates efficient energy transfer from the microwaves and ensures a homogeneous reaction temperature.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture under the following conditions:

-

Temperature: 240 °C (Use a hold time)

-

Ramp Time: 2 minutes

-

Hold Time: 15 minutes

-

Power: 200 W (Dynamic power control)

-

Stirring: High

-

-

Cooling & Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. The product will often precipitate from the diphenyl ether upon cooling.

-

Isolation of Crude Product: Add ethanol (15 mL) to the solidified reaction mixture to dilute the diphenyl ether and slurry the product. Collect the crude solid by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold ethanol (2 x 10 mL) to remove residual diphenyl ether and any unreacted starting materials.

-

Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the product completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and melting point analysis. The expected melting point is approximately 174-176 °C.

Caption: High-level experimental workflow.

Results: A Comparative Analysis

To demonstrate the efficacy of the microwave-assisted protocol, a comparison was made with a traditional oil bath heating method using the same reactants.

| Parameter | Microwave-Assisted Method | Conventional Heating (Oil Bath) |

| Reaction Time | 15 minutes | 8 hours[9] |

| Temperature | 240 °C | 250 °C |

| Typical Yield | 85-92% | 60-70% |

| Purity (Crude) | High (minimal byproducts) | Moderate (side products observed) |

| Energy Input | Significantly Lower | High |

The data clearly illustrates the superiority of the MAOS approach. The reaction time is reduced from 8 hours to just 15 minutes, representing a 32-fold acceleration . Furthermore, the yield is substantially higher, and the crude product is cleaner, simplifying the purification process. This efficiency gain is attributed to the rapid, uniform heating provided by microwaves, which minimizes the time reactants spend at high temperatures, thereby reducing the likelihood of thermal decomposition or side reactions.[6][7]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Incomplete reaction. - Reactant degradation. - Incorrect microwave parameters. | - Increase reaction hold time in 5-minute increments. - Ensure reactants are pure and dry. - Verify microwave temperature sensor is calibrated. |

| Dark, Oily Product | - Charring due to excessive temperature. - Impure starting materials. | - Reduce the set temperature by 10-20 °C. - Purify starting materials before use. - Ensure efficient stirring during irradiation. |

| Incomplete Dissolution during Recrystallization | - Insoluble impurities present. - Insufficient solvent. | - Perform a hot filtration step to remove insoluble material. - Add more hot solvent in small portions until dissolution is complete. |

Critical Safety Precautions

-

Chemical Hazards: N-methylaniline is toxic and readily absorbed through the skin. Diphenyl ether can cause irritation. Handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Microwave Reactor Safety: Microwave synthesis involves high temperatures and pressures in sealed vessels. Never exceed the recommended volume or pressure limits for the reaction vials. Always use vials and caps specified by the manufacturer. Ensure the reactor's safety interlocks are functional.

-

Thermal Hazards: The reaction vial will be extremely hot after irradiation. Use caution and appropriate tools for handling.

-

Pressure Release: Be aware of potential pressure buildup. Allow the vial to cool completely before opening.

References

-

Kune, C., & Gule, N. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]

-